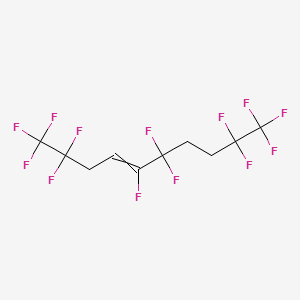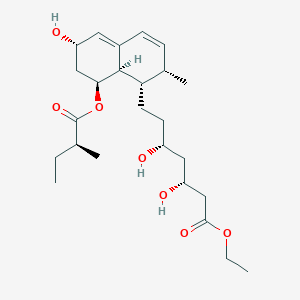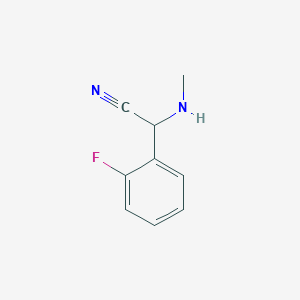
(2-Fluorophenyl)(methylamino)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Fluorophenyl)(methylamino)acetonitrile is an organic compound with the molecular formula C9H9FN2 It is a derivative of acetonitrile, where the hydrogen atoms are substituted with a 2-fluorophenyl group and a methylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluorophenyl)(methylamino)acetonitrile typically involves the reaction of 2-fluorobenzyl cyanide with methylamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme is as follows:
2-Fluorobenzyl cyanide+Methylamine→this compound
The reaction is usually performed in a solvent such as ethanol or methanol, and the temperature is maintained at around 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions: (2-Fluorophenyl)(methylamino)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and hydrogenation with palladium on carbon (Pd/C) are typical reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
(2-Fluorophenyl)(methylamino)acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2-Fluorophenyl)(methylamino)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.
Comparaison Avec Des Composés Similaires
2-Fluorophenylacetonitrile: Similar structure but lacks the methylamino group.
4-Fluorophenylacetonitrile: Fluorine atom is positioned differently on the phenyl ring.
N-Methyl-2-fluorophenylacetamide: Contains an amide group instead of a nitrile group.
Uniqueness: (2-Fluorophenyl)(methylamino)acetonitrile is unique due to the presence of both the 2-fluorophenyl and methylamino groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it valuable in various applications.
Propriétés
Numéro CAS |
370554-90-8 |
|---|---|
Formule moléculaire |
C9H9FN2 |
Poids moléculaire |
164.18 g/mol |
Nom IUPAC |
2-(2-fluorophenyl)-2-(methylamino)acetonitrile |
InChI |
InChI=1S/C9H9FN2/c1-12-9(6-11)7-4-2-3-5-8(7)10/h2-5,9,12H,1H3 |
Clé InChI |
KFFKATVFYIXXMS-UHFFFAOYSA-N |
SMILES canonique |
CNC(C#N)C1=CC=CC=C1F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


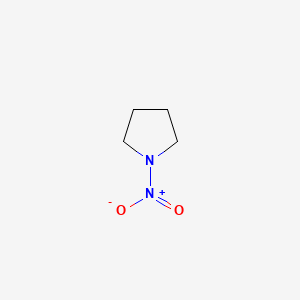
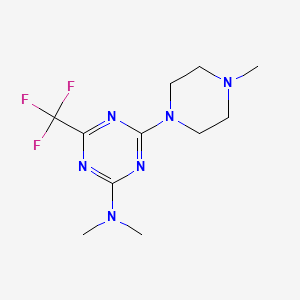
![3-(6-Nitro-benzo[1,3]dioxol-5-yl)-2-[4-(2-oxo-2H-chromen-3-yl)-thiazol-2-yl]-acrylonitrile](/img/structure/B13420493.png)
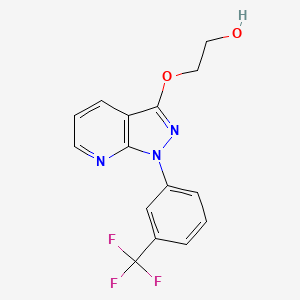
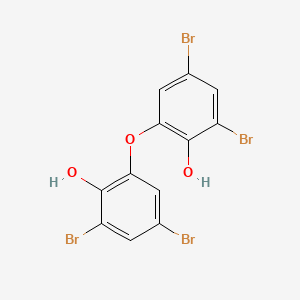
![1-[(4-Fluorophenyl)methyl]pyridin-1-ium bromide](/img/structure/B13420510.png)
![Potassium;1,1,2,2-tetrafluoroethene;1,1,2,2-tetrafluoro-2-[1,1,1,2,3,3-hexafluoro-3-(1,2,2-trifluoroethenoxy)propan-2-yl]oxyethanesulfonate](/img/structure/B13420525.png)
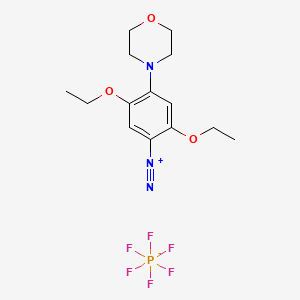

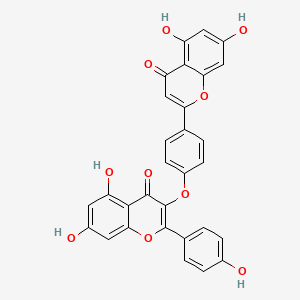
![1-[2-(1H-Pyrazol-4-YL)ethyl]piperazine](/img/structure/B13420546.png)
